molecular formula C9H7Cl5O B12094195 Benzenemethanol, 2,6-dichloro-4-methyl-alpha-(trichloromethyl)- CAS No. 116070-32-7

Benzenemethanol, 2,6-dichloro-4-methyl-alpha-(trichloromethyl)-

Katalognummer: B12094195
CAS-Nummer: 116070-32-7
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: UJESAJMPPOKDHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanol, 2,6-dichloro-4-methyl-alpha-(trichloromethyl)- is a chemical compound with the molecular formula C9H7Cl5O and a molecular weight of 308.4 g/mol . It is also known by its systematic name, 2,2,2-Trichloro-1-(2,6-dichloro-4-methylphenyl)ethanol . This compound is characterized by the presence of a benzenemethanol core substituted with two chlorine atoms at the 2 and 6 positions, a methyl group at the 4 position, and a trichloromethyl group at the alpha position.

Vorbereitungsmethoden

The synthesis of Benzenemethanol, 2,6-dichloro-4-methyl-alpha-(trichloromethyl)- typically involves the reaction of 2,6-dichloro-4-methylbenzaldehyde with trichloromethyl carbinol under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Benzenemethanol, 2,6-dichloro-4-methyl-alpha-(trichloromethyl)- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Benzenemethanol, 2,6-dichloro-4-methyl-alpha-(trichloromethyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Benzenemethanol, 2,6-dichloro-4-methyl-alpha-(trichloromethyl)- involves its interaction with specific molecular targets and pathways. The trichloromethyl group is known to be reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Eigenschaften

CAS-Nummer

116070-32-7

Molekularformel

C9H7Cl5O

Molekulargewicht

308.4 g/mol

IUPAC-Name

2,2,2-trichloro-1-(2,6-dichloro-4-methylphenyl)ethanol

InChI

InChI=1S/C9H7Cl5O/c1-4-2-5(10)7(6(11)3-4)8(15)9(12,13)14/h2-3,8,15H,1H3

InChI-Schlüssel

UJESAJMPPOKDHZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)Cl)C(C(Cl)(Cl)Cl)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.